1,4-Diaminoanthraquinone

Übersicht

Beschreibung

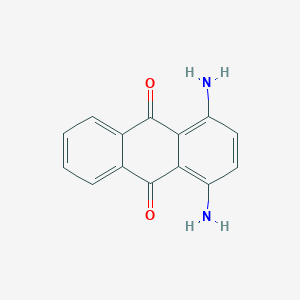

1,4-Diaminoanthraquinone (DAAQ, C₁₄H₁₀N₂O₂) is a synthetic anthraquinone derivative characterized by amino groups at the 1- and 4-positions of the anthraquinone core. It has a molecular weight of 238.24 g/mol and a melting point of 263–268°C . DAAQ is a versatile compound with applications spanning dye production, energy storage, and pharmaceuticals. Its structure enables redox activity, making it suitable for organic redox flow batteries (RFBs) , while its amino groups facilitate functionalization for drug development . The compound is also noted for its stability and solubility in various solvents, which enhances its utility in industrial processes .

Wirkmechanismus

Target of Action

1,4-Diaminoanthraquinones (DAAQs) are a promising class of redox-active molecules primarily used in nonaqueous redox flow batteries (RFBs) due to their ability to have up to five electrochemically accessible and reversible oxidation states .

Mode of Action

The interaction of 1,4-Diaminoanthraquinone with its targets involves a series of redox reactions. These reactions are highly reversible and electrochemically accessible, allowing the compound to exist in multiple oxidation states . The reversibility of these reactions can be affected by the solubility of the daaqs in the electrolytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the redox process in nonaqueous redox flow batteries (RFBs). The compound’s ability to undergo multiple reversible redox reactions allows it to store and release energy, making it a key player in the energy storage capacity of RFBs .

Pharmacokinetics

The compound’s solubility in polar organic solvents, which are typically used in RFBs, can significantly impact its energy storage capacity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve energy storage and release. By undergoing reversible redox reactions, the compound can store energy in its oxidized states and then release this energy when it is reduced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of supporting electrolyte salts can affect the compound’s solubility in polar organic solvents, thereby impacting its energy storage capacity . Furthermore, the compound’s redox reactions are likely to be influenced by the pH and temperature of the environment .

Biochemische Analyse

Biochemical Properties

1,4-Diaminoanthraquinone plays a significant role in biochemical reactions, particularly in redox processes. It is known to interact with various enzymes and proteins, influencing their activity. For instance, this compound can act as a redox-active molecule, participating in electron transfer reactions. It has been studied for its potential use in redox flow batteries due to its ability to undergo multiple reversible oxidation states . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can modulate the activity of cytochrome P450 enzymes, affecting the metabolic pathways they regulate.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) . This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been found to modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase . These changes in gene expression can impact cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to undergo redox cycling, leading to the generation of reactive oxygen species. This redox cycling is facilitated by the compound’s interaction with various biomolecules, including enzymes and proteins. For example, this compound can bind to cytochrome P450 enzymes, altering their activity and leading to the production of reactive intermediates . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can result in DNA damage and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products that may have different biochemical properties . Long-term studies have indicated that continuous exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in cellular function . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur . These findings highlight the importance of careful dosage control when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions . These metabolic transformations can lead to the formation of reactive intermediates that may further interact with other biomolecules . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense . These interactions can influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.

Biologische Aktivität

1,4-Diaminoanthraquinone (DAAQ) is a synthetic organic compound belonging to the anthraquinone family, known for its diverse biological activities and applications in various fields including dye production, electrochemistry, and potential therapeutic uses. This article provides a comprehensive overview of the biological activity of DAAQ, focusing on its toxicity, pharmacological properties, and potential applications.

This compound is characterized by its two amino groups at the 1 and 4 positions of the anthraquinone structure. This configuration allows it to engage in various chemical reactions, contributing to its biological activity.

Toxicological Studies

Toxicity studies are crucial for understanding the safety profile of DAAQ. Key findings from several studies include:

- Acute Toxicity : An acute intraperitoneal toxicity study in NMRI mice revealed a median lethal dose (LD50) of 640 mg/kg body weight (bw) for DAAQ. In contrast, studies on rats indicated higher LD50 values ranging from 1250 to 5000 mg/kg bw depending on sex and exposure route .

- Sub-chronic Toxicity : A 13-week oral toxicity study conducted on Wistar rats at dietary concentrations of 500 ppm showed no significant adverse effects. Parameters such as body weight, blood chemistry, and organ weights remained within normal ranges .

- Dermal Toxicity : Repeated dermal application of DAAQ at a concentration of 5% in a hair dye formulation did not result in observable adverse effects after 14 days .

Pharmacological Activity

The pharmacological potential of DAAQ has been explored in various studies:

- Antimicrobial Activity : DAAQ derivatives have demonstrated significant antibacterial properties. For instance, studies indicate that certain anthraquinone compounds exhibit inhibitory effects against Staphylococcus aureus and other pathogenic bacteria with minimum inhibitory concentrations (MICs) ranging from 0.05 g/mL to 0.125 g/mL .

- Anticancer Properties : Research has highlighted the potential of DAAQ as an anticancer agent. Its ability to intercalate DNA and induce apoptosis in cancer cells has been documented. The compound's structure allows it to form stable complexes with DNA, leading to cytotoxic effects .

DAAQ is recognized for its unique electrochemical properties, making it a candidate for energy storage applications:

- Redox Activity : DAAQ can undergo multiple reversible redox reactions, allowing it to exist in up to five distinct oxidation states. This characteristic is particularly valuable for applications in redox flow batteries, where energy storage efficiency is crucial .

- Solubility Enhancements : Efforts to improve the solubility of DAAQ in polar organic solvents have been successful by modifying its amino groups with various alkyl chains. Enhanced solubility facilitates its use in nonaqueous redox flow batteries, potentially increasing energy density .

Case Studies

Several case studies have illustrated the biological activity and applications of DAAQ:

- Antimicrobial Efficacy Study : A study focused on the antibacterial activity of DAAQ derivatives against common foodborne pathogens demonstrated significant inhibition rates, suggesting potential use as a food preservative or therapeutic agent.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that DAAQ induced apoptosis through oxidative stress mechanisms. The compound's ability to disrupt mitochondrial function was highlighted as a key pathway for its anticancer effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Dyes

DAAQ and its derivatives are extensively used as synthetic dyes in the textile industry. The compound exhibits excellent coloring properties and stability, making it a preferred choice for dyeing processes. For instance, DAAQ derivatives such as Cibacron Blue are utilized due to their vibrant colors and resistance to fading .

Case Study: Synthesis of DAAQ Derivatives

Research has demonstrated the synthesis of various DAAQ derivatives that enhance colorfastness and reduce environmental impact. These derivatives are bound to dextran to improve their application properties in textile formulations .

Biomedical Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DAAQ compounds. Their structural characteristics enable them to interact effectively with microbial cells, leading to potential applications in pharmaceuticals and disinfectants.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of DAAQ in various formulations. For example, a study involving oral toxicity in Wistar rats revealed no significant adverse effects at specified concentrations, suggesting that DAAQ can be safely utilized in consumer products such as hair dyes .

Environmental Applications

Dye-Sensitized Solar Cells (DSCs)

DAAQ derivatives are also being explored as redox-active materials in dye-sensitized solar cells due to their favorable electrochemical properties. Research indicates that modifications to the DAAQ structure can enhance their performance in photovoltaic applications .

Analyse Chemischer Reaktionen

Redox Reactions in Electrochemical Systems

1,4-Diaminoanthraquinone derivatives demonstrate multi-electron redox activity, critical for nonaqueous redox flow batteries (RFBs):

(a) Electrochemical Behavior

Functionalizing amino groups with oligoethylene glycol chains (e.g., Me-TEG-DAAQ) enhances solubility by 300% compared to unmodified DAAQ .

(a) Amino Group Modifications

Side-chain grafting improves solubility and electrochemical performance:

(b) Oxidative Byproducts

Competing pathways during synthesis generate undesired derivatives:

-

1-Amino-4-hydroxyanthraquinone : Forms via hydrolysis under acidic conditions .

-

1-Amino-4-anilinoanthraquinone : Results from nitrobenzene-mediated coupling .

(a) Catalyst Dependence

| Catalyst | Optimal Temperature (°C) | Reaction Time (h) | Byproduct Yield | Source |

|---|---|---|---|---|

| Raney nickel | 220 | 2 | <2% | |

| Palladium oxide | 200 | 1.5 | <1% | |

| Mixed Cu-Cr oxides | 280 | 4 | 5–8% |

(b) Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) stabilize charged intermediates during functionalization, while chlorinated solvents (e.g., CH₂Cl₂) favor NAS reactions .

Stability and Degradation Pathways

Q & A

Q. Basic Research: What are the standard protocols for synthesizing 1,4-diaminoanthraquinone derivatives, and how can purity be optimized?

Answer:

The synthesis of this compound derivatives often involves chlorination or substitution reactions. For example, direct chlorination of this compound leuco (reduced form) using chlorine gas in a solvent (e.g., sulfuric acid) yields 1,4-diamino-2,3-dichloroanthraquinone with >98% HPLC purity and 93% yield . Key steps include:

- Reaction Conditions: Maintain controlled temperature (20–30°C) and gas flow rate to prevent over-chlorination.

- Purification: Use column chromatography or recrystallization in ethanol/nitrobenzene to isolate high-purity crystals.

- Characterization: Confirm purity via HPLC, FTIR (to detect NH₂ stretches at ~3300 cm⁻¹), and NMR (aromatic proton shifts at δ 6.8–8.2 ppm) .

Q. Advanced Research: How can molecular modifications enhance the solubility of this compound in electrolytes for redox flow batteries?

Answer:

Modifying the amino groups with polar or ionic side chains improves solubility in organic electrolytes. For instance:

- Derivative Design: Attach 2-ethylhexyl (Et-He) or 2-(2-ethoxyethoxy)ethyl (Et-DEG) chains to increase hydrophilicity .

- Experimental Validation:

| Derivative | Side Chain | Solubility (mM) |

|---|---|---|

| DAAQ | None | 12.5 |

| Et-He | Hydrophobic | 45.8 |

| Et-DEG | Hydrophilic | 89.3 |

Q. Basic Research: What spectroscopic techniques are critical for characterizing this compound’s electronic structure?

Answer:

- FTIR/Raman Spectroscopy: Identify vibrational modes (e.g., C=O stretches at ~1670 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹) .

- UV-Vis Spectroscopy: Detect π→π* transitions (absorption peaks at 480–520 nm) for assessing conjugation length and aggregation behavior .

- NMR: Resolve aromatic protons (e.g., 1H NMR δ 7.2–8.0 ppm) and confirm substitution patterns via 2D-COSY .

Q. Advanced Research: How do photoconductive properties of this compound-based polymers enable optoelectronic applications?

Answer:

Poly(this compound) hybrid diodes exhibit tunable photoconductivity:

- Device Fabrication: Spin-coat polymer layers onto p-Si substrates, followed by Au electrode deposition .

- Performance Metrics:

- Ideality Factor: 1.72 (indicating minor recombination losses).

- Barrier Height: 0.82 eV, optimized via annealing at 150°C.

- Photocurrent Ratio: 4.5 × 10⁵ under 3500 lux illumination .

Mechanism: Photogenerated carriers traverse trap states, validated by transient photocurrent decay analysis.

Q. Data Contradiction Analysis: How can researchers resolve discrepancies in reported biological activities of this compound?

Answer:

Conflicting results in kinase inhibition or cytotoxicity studies may arise from:

- Experimental Variables: Differences in cell lines (e.g., HeLa vs. HEK293) or solvent carriers (DMSO vs. ethanol) affecting bioavailability .

- Methodology:

Q. Advanced Research: What computational approaches predict the electrochemical stability of this compound derivatives?

Answer:

- DFT Calculations: Optimize geometries at B3LYP/6-311+G(d,p) to predict redox potentials (ΔE ~1.2 V correlates with experimental CV data) .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous electrolytes to assess aggregation propensity.

- Machine Learning: Train models on existing solubility/redox datasets to design novel derivatives with >90 mM solubility .

Q. Safety and Handling: What protocols mitigate risks during this compound experimentation?

Answer:

- Storage: Keep in amber vials at 10–30°C, away from light and moisture .

- Exposure Control: Use fume hoods for chlorination steps; wear nitrile gloves and PPE due to potential mutagenicity (Ames test positive in some analogs) .

- Waste Disposal: Neutralize chlorinated byproducts with 10% NaHCO₃ before incineration .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The properties of anthraquinones are highly dependent on substituent groups. Key comparisons include:

Solubility and Thermal Properties

DAAQ exhibits moderate solubility in supercritical CO₂ (1.178 at 539.15K), outperformed by 1,4-bis(ethylamino)anthraquinone (1.880 at 471.15K) due to increased alkyl chain length enhancing CO₂-philicity . Its melting point (263–268°C) is higher than 1,4-dihydroxyanthraquinone (Quinizarin, ~320°C decomposition) , reflecting differences in hydrogen bonding and molecular symmetry.

Spectroscopic and Adsorption Properties

DAAQ’s IR spectrum shows N-H stretching at 3380 cm⁻¹ and C-N stretching at 1403 cm⁻¹ . When polymerized on reduced graphite oxide (RGO), DAAQ-based composites (RGO-P14DAA) exhibit Pb²⁺ adsorption capacities of ~85%, lower than RGO-P15DAN (~95%) due to differences in surface functional groups .

Key Research Findings and Data Tables

Table 1: Solubility in Supercritical CO₂ (sc-CO₂)

| Compound | Temperature (K) | Solubility (mol/L) | Reference |

|---|---|---|---|

| This compound | 539.15 | 1.178 | |

| 1,4-Bis(ethylamino)anthraquinone | 471.15 | 1.880 | |

| Quinizarin | 469.15 | 1.665 |

Table 2: Cytotoxicity of Aminoanthraquinone Derivatives

| Compound | IC₅₀ (µg/mL) MCF-7 | IC₅₀ (µg/mL) Hep-G2 | Reference |

|---|---|---|---|

| 2-(Butylamino)anthracene-9,10-dione (5a) | 1.1 | 2.5 | |

| 2,3-Dibutylaminoanthracene-9,10-dione (5b) | 3.8 | 4.2 | |

| DAAQ (parent compound) | >50 | >50 |

Eigenschaften

IUPAC Name |

1,4-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMQNRKSAWNXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041252 | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-95-0, 71775-54-7 | |

| Record name | Disperse Violet 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Violet 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE VIOLET 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21HDQ0TKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.